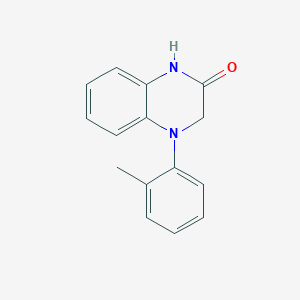

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-2-4-8-13(11)17-10-15(18)16-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLXXFRXMMJCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890340-10-9 | |

| Record name | 4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinoxaline ring. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Radical Addition to Trifluoromethyl Ketones

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one participates in visible-light-driven radical addition reactions with trifluoromethyl ketones under Ru(bpy)₃Cl₂ catalysis. Key findings include:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Ru(bpy)₃Cl₂·6H₂O (1 mol %) |

| Solvent | Anhydrous CH₃CN under Ar atmosphere |

| Light Source | 455 nm High-Power Blue LED or sunlight |

| Temperature | 20°C (controlled via fan cooling) |

| Typical Yield | 58–80% (dependent on scale and light source) |

Mechanism :

-

Photoexcitation : Ru(bpy)₃Cl₂ absorbs light, generating an excited-state species.

-

Single Electron Transfer (SET) : The photocatalyst oxidizes this compound to a radical cation (A ), which undergoes proton transfer to form α-amino radical B .

-

Radical Coupling : B reacts with trifluoroacetophenone to generate an O-centered radical (C ), reduced by Ru(I) to alkoxide D .

-

Proton Transfer : Alkoxide D tautomerizes to yield the final product .

Outcome :

-

Diastereomeric mixtures (e.g., 53:47 to 59:41 dr) due to stereogenic centers at the coupling site.

-

Scalable to 1 mmol with minimal yield drop (58% at 1 mmol vs. 80% at 1.5 mmol under sunlight) .

1,6-Radical Addition to para-Quinone Methides

This compound engages in organophotoredox 1,6-additions with para-quinone methides using [Mes-Acr-Me]⁺ClO₄⁻ as a catalyst:

Key Data

| Quinone Methide Substituent | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| Methoxy (various positions) | 86–97% | Not reported |

| Halogens (Cl, Br) | 85–92% | Not reported |

| Nitrile (CN) | 89% | Not reported |

| Indomethacin-derived | 79% | Not reported |

Mechanistic Insights :

-

SET Initiation : [Mes-Acr-Me]⁺ in its excited state oxidizes the dihydroquinoxalin-2-one to radical cation I .

-

Radical Propagation : I forms α-amino radical II , which attacks the electrophilic carbon of para-quinone methide.

-

Termination : O-centered radical III undergoes reduction and proton transfer to afford phenolic products .

Critical Factors :

-

Electron-donating/withdrawing groups on the dihydroquinoxalin-2-one core minimally affect yields (e.g., 58% for 7-F substituent vs. 95% for 6-F) .

-

Reactions proceed under mild conditions (room temperature, 455 nm LED).

Limitations and Competing Pathways

-

Unproductive Dimerization : α-Amino radical intermediates (e.g., B ) may self-couple to form dimeric byproducts (e.g., 8 ), reducing yields .

-

Substrate Specificity : Trifluoroacetophenone derivatives are mandatory for efficient radical coupling; non-fluorinated ketones show no reactivity .

-

NMR Evidence : No observable pre-reaction complexation between dihydroquinoxalin-2-ones and trifluoroacetophenones, ruling out Proton-Coupled Electron Transfer (PCET) .

Comparative Reaction Performance

| Reaction Type | Catalyst | Yield Range | Diastereoselectivity |

|---|---|---|---|

| Trifluoromethyl Ketone Addition | Ru(bpy)₃Cl₂ | 58–80% | Moderate (53:47 dr) |

| para-Quinone Methide Addition | [Mes-Acr-Me]⁺ClO₄⁻ | 79–97% | Not applicable |

Synthetic Utility

-

Late-Stage Functionalization : Compatible with pharmaceutically relevant scaffolds (e.g., indomethacin) .

-

Stereochemical Outcomes : Diastereomer ratios remain consistent across scales, suggesting robustness .

-

Green Chemistry Potential : Sunlight-driven reactions achieve higher yields (80%) vs. artificial blue LED (58%) .

Unresolved Challenges

-

C–H Functionalization : No reports of direct C–H activation at the 2-methylphenyl substituent.

-

Enantioselectivity : Current methods lack asymmetric induction; chiral catalysts remain unexplored.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is its potential as an antiviral agent. Dihydroquinoxalin-2-ones have been associated with antiviral properties, particularly against HIV-1. For instance, compounds like GW420867X, which share structural similarities with this compound, have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in clinical trials . The compound's mechanism involves inhibiting viral replication, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research has demonstrated that derivatives of dihydroquinoxalin-2-one can act as antagonists for various inflammatory pathways. For example, studies have shown that certain derivatives can inhibit the activity of bradykinin B1 receptors, which play a crucial role in inflammatory responses . This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Antitumor Potential

Dihydroquinoxalin-2-ones have been investigated for their antitumor properties. The structural framework of these compounds allows for modifications that enhance their cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated significant activity against various cancers by inducing apoptosis in malignant cells . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Agrochemical Applications

In addition to pharmaceutical uses, this compound may find applications in agrochemicals. Compounds within this class have been explored for their pesticidal and herbicidal properties. Their ability to interact with biological systems suggests that they could be developed into effective agrochemicals aimed at pest control and crop protection .

Material Science Applications

The versatility of this compound extends to material science. Research has indicated that functionalized dihydroquinoxalin-2-ones can be utilized in the synthesis of novel materials with specific electronic or optical properties. Their incorporation into polymer matrices or other composite materials could lead to advancements in organic electronics or photonics .

Summary of Biological Activities

The following table summarizes some key biological activities associated with this compound and related compounds:

| Activity | Mechanism | Target | Reported Activity |

|---|---|---|---|

| Antiviral | NNRTI inhibition | HIV-1 | IC50: ~179 µM |

| Anti-inflammatory | Bradykinin B1 receptor antagonist | Inflammatory pathways | IC50: ~0.12 nM |

| Antitumor | Induces apoptosis | Cancer cell lines | Varies by derivative |

| Agrochemical | Pesticidal/herbicidal properties | Various pests | Under investigation |

| Material Science | Electronic/optical properties | Composite materials | Potential applications |

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

4-[(4-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one (CID 117006572)

- Molecular Formula : C₁₆H₁₆N₂O

- Substituents : Para-methylphenyl group attached via a methylene bridge.

- SMILES : CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32 .

- Key Differences: Substituent Position: The methyl group on the phenyl ring is in the para position, reducing steric hindrance compared to the ortho-methyl group in the target compound. Biological Implications: Reduced steric bulk may improve binding to hydrophobic pockets in enzymes or receptors.

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

- Molecular Formula: Not explicitly stated (estimated C₁₄H₁₀N₂O₂S).

- Substituents : Thiophene ring connected via an oxoethylidene group.

- Conformational Rigidity: The ethylidene linkage creates a planar structure, which may limit conformational flexibility compared to the target compound. Pharmacological Relevance: Thiophene-containing compounds often exhibit improved bioavailability and kinase inhibitory activity.

7-Fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

- Molecular Formula : C₁₁H₁₁FN₂O (based on PubChem data).

- Substituents: Fluorine at the 7-position and dimethyl groups on the quinoxaline core.

- Steric Effects: Dimethyl groups introduce significant steric hindrance, which may restrict access to active sites in biological targets. Metabolic Stability: Fluorination often reduces susceptibility to oxidative metabolism, enhancing half-life.

(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (CAS 66394-50-1)

- Molecular Formula : C₁₇H₁₄N₂O₃

- Substituents : Methoxy group on the para position of the phenyl ring and an ethylidene linkage.

- Key Differences: Solubility Enhancement: The methoxy group improves hydrophilicity compared to the hydrophobic methyl group in the target compound . Stereochemical Effects: The Z-configuration of the ethylidene group may lead to distinct intermolecular interactions in crystal packing or protein binding. Electronic Modulation: Methoxy’s electron-donating nature increases electron density on the quinoxaline ring, altering reactivity in nucleophilic attacks.

Data Table: Structural and Electronic Comparison

Research Findings and Implications

- Steric vs. Electronic Effects : Ortho-substituted derivatives like the target compound exhibit greater steric hindrance than para-substituted analogs, which may influence binding to sterically sensitive targets (e.g., enzyme active sites) .

- Solubility and Bioavailability: Methoxy and fluorine groups improve solubility, addressing a common limitation of quinoxaline derivatives in drug development .

Biological Activity

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a compound belonging to the dihydroquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a methylphenyl substituent at the 2-position, contributing to its unique biological activity. The general structure can be represented as follows:

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially leading to reduced cell proliferation.

- Receptor Modulation : It may interact with various receptors, acting as either an agonist or antagonist, thereby influencing signaling pathways.

- DNA Intercalation : The ability to intercalate into DNA can disrupt replication and transcription processes, promoting apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 | Induction of apoptosis |

| MCF-7 | 2.3 | Inhibition of cell proliferation |

| HepG-2 | 10.61 | VEGFR-2 inhibition and apoptosis enhancement |

The compound's IC50 values indicate potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method:

| Bacterial Strain | MIC (mM) |

|---|---|

| Salmonella typhimurium | 10 |

| Klebsiella pneumoniae | 20 |

| Bacillus subtilis | 20 |

These results indicate that this compound effectively inhibits the growth of several pathogenic bacteria, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to act as a COX-2 inhibitor:

| Compound | COX-2 Inhibition Efficiency (%) |

|---|---|

| This compound | 57.85 (at 100 µg/mL) |

This finding suggests that the compound could be beneficial in treating inflammatory diseases by reducing COX-2 activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved apoptosis induction through the activation of caspases .

- Infection Control : In another study focusing on antimicrobial properties, the compound was effective against antibiotic-resistant strains of bacteria, showcasing its potential in addressing public health challenges related to antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For example, reacting 2-methylphenyl-substituted diketones with o-phenylenediamine under acidic or thermal conditions. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity.

- Temperature control : Stepwise heating (80–120°C) minimizes side reactions like over-oxidation.

- Yield monitoring : Track intermediates via TLC or HPLC to adjust stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for quinoxaline core). Use DEPT-135 for quaternary carbon identification.

- X-ray crystallography : Single-crystal diffraction using SHELX for structure refinement. For visualization, employ ORTEP-3 to analyze molecular packing and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30, 0.1% TFA). Validate method per ICH guidelines (linearity, LOD/LOQ).

- Melting point analysis : Compare observed values (e.g., 180–185°C) with literature to detect impurities.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Questions

Q. How does conformational analysis via X-ray crystallography inform the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Dihedral angle analysis : Use SHELXL to refine torsional angles between the quinoxaline core and 2-methylphenyl substituent. For example, angles >30° may reduce π-π stacking, affecting solubility .

- Intermolecular interactions : ORTEP-3 visualizes hydrogen bonds (e.g., N–H⋯O) and van der Waals contacts. These interactions influence crystal packing and stability, critical for formulation studies .

Q. What experimental designs are effective for evaluating the biological activity of quinoxaline derivatives?

Methodological Answer:

- In vitro assays : Use tetrodotoxin-sensitive sodium channel inhibition models (see for analogous compounds). Measure IC₅₀ via patch-clamp electrophysiology.

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens at the phenyl ring) and compare activity in pain models (e.g., formalin test).

- Data normalization : Include positive controls (e.g., lidocaine) and statistical validation (ANOVA, p < 0.05) .

Q. How can advanced chromatographic methods resolve impurities in synthesized batches?

Methodological Answer:

Q. How should researchers address contradictions in reported biological data across studies?

Methodological Answer:

- Meta-analysis : Compare datasets for variables like assay type (e.g., cell-free vs. cell-based), compound concentration, and solvent (DMSO vs. saline).

- Molecular docking : Use AutoDock Vina to simulate binding modes with target proteins (e.g., sodium channels). Discrepancies may arise from stereochemical variations or protonation states .

- Reproducibility checks : Replicate key studies under standardized conditions (e.g., pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.